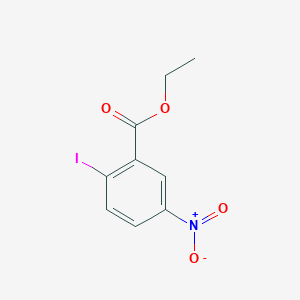

![molecular formula C14H14BNO3 B3060848 [4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid CAS No. 913198-24-0](/img/structure/B3060848.png)

[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid

Übersicht

Beschreibung

“[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid” is an aryl boronic acid ester that is majorly used in organic synthesis . It is a white or off-white solid powder .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H14BNO3 . The molecular weight is 255.08 . More detailed structural information, such as bond lengths and angles, would require experimental techniques like X-ray crystallography or computational methods.Chemical Reactions Analysis

Boronic acids and their esters are known for their unique reactivity and are used extensively in organic chemistry. They can participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a process that involves the removal of the boronate group .Wissenschaftliche Forschungsanwendungen

Multifunctional Compounds for Structural Studies

Boronic acids serve as synthetic intermediates and building blocks in chemical synthesis. They are utilized in sensing, protein manipulation, therapeutics, biological labeling, and separation processes. The integration of aminophosphonic acid groups into boronic acids, as demonstrated by Zhang et al. (2017), opens new avenues for applications by providing multifunctional compounds suitable for structural studies and potentially novel material and biomedical applications. The study by Zhang and colleagues prepared derivatives that can be easily converted to corresponding phosphonic acids, highlighting the structural versatility of boronic acid compounds (Zhang et al., 2017).

Sensing and Glucose Sensing Materials

Boronic acid derivatives have found applications in the development of sensing materials, particularly for glucose sensing, which is crucial in diabetes management. The work by Das et al. (2003) on amino-3-fluorophenyl boronic acid illustrates the synthesis of boronic acid derivatives that can be attached to polymers, facilitating the construction of glucose sensing materials. This demonstrates the potential of boronic acids in creating responsive materials that operate at physiological pH, which is essential for non-invasive glucose monitoring (Das et al., 2003).

Therapeutics and Drug Development

In the realm of therapeutics, boronic acid derivatives are explored for their potential in drug development. Zaidlewicz et al. (2003) synthesized boronated phenylalanine analogues for Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment method. The study highlights the synthesis of compounds that could serve as boron carriers in BNCT, illustrating the therapeutic applications of boronic acid derivatives in oncology (Zaidlewicz et al., 2003).

Optical Modulation and Material Science

Boronic acids are also significant in material science, particularly in modifying the optical properties of materials. Mu et al. (2012) demonstrated the use of phenyl boronic acids grafted onto carbon nanotubes to modulate their near-infrared fluorescence in response to saccharide binding. This study underscores the role of boronic acids in developing advanced materials with tunable optical properties, which can have implications in sensing, imaging, and nanotechnology (Mu et al., 2012).

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is used in various biochemical pathways, particularly in the synthesis of complex organic compounds .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of boronic acids can be influenced by their susceptibility to hydrolysis, which can affect their bioavailability .

Result of Action

The interaction of boronic acids with biological targets can lead to changes in cellular processes, potentially resulting in various biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid. For instance, the pH can strongly influence the rate of hydrolysis of boronic acids, which can significantly affect their stability and efficacy . Furthermore, the presence of other compounds in the environment can also influence the action of boronic acids.

Eigenschaften

IUPAC Name |

[4-[(4-methylphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO3/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(7-5-11)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZGBYIWLBWDNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725448 | |

| Record name | {4-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913198-24-0 | |

| Record name | {4-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B3060777.png)

![(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B3060778.png)

![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3060779.png)

![3-Methyl-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B3060780.png)

![Methyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B3060786.png)

![tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3060788.png)